molecular formula C27H38N2O10 B14764362 Phthalimidinoglutarimide-C3-O-PEG4-C2-acid

Phthalimidinoglutarimide-C3-O-PEG4-C2-acid

Cat. No.: B14764362
M. Wt: 550.6 g/mol
InChI Key: VRLPTCSCDIIDCI-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-O-PEG4-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which contribute to its versatility and functionality in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-O-PEG4-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-O-PEG4-C2-acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Phthalimidinoglutarimide-C3-O-PEG4-C2-acid has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG4-C2-acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form stable complexes with these targets, modulating their activity and function. The PEG linker enhances the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems .

Properties

Molecular Formula

C27H38N2O10

Molecular Weight

550.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C27H38N2O10/c30-24-7-6-23(26(33)28-24)29-19-22-20(3-1-5-21(22)27(29)34)4-2-9-35-11-13-37-15-17-39-18-16-38-14-12-36-10-8-25(31)32/h1,3,5,23H,2,4,6-19H2,(H,31,32)(H,28,30,33)

InChI Key

VRLPTCSCDIIDCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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